REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C1C(=O)N([Cl:20])C(=O)C1>CN(C=O)C>[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([Cl:20])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]
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Name
|
|
Quantity
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29.9 g
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Type
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reactant
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Smiles
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NC=1C(=C(C(=O)OC)C=CC1)C
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Name
|
|
Quantity
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27.8 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Cl
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Name
|
|
Quantity
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800 mL
|
Type
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solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This compound was prepared in a manner analogous to Step C, Example 1
|
Type
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CUSTOM
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Details
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The reaction product was purified by column chromatography on silica gel using mixtures of EtOAc and hexane as eluants
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Type
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ADDITION
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Details
|
The fractions containing product
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C(=CC1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |